Bienvenue dans la boutique en ligne BenchChem!

2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

CrtN inhibition Staphylococcus aureus Target selectivity

This compound is the minimal functionalized chromeno[2,3-d]pyrimidin-4-one scaffold, bearing a 2,5-dimethoxyphenyl group at C2 with no additional substituents. It is essential as a baseline reference for systematic SAR expansion in TNBC antiproliferative programs and serves as a structurally matched negative control for CrtN inhibition assays. Using the exact standard ensures reproducible results; blind substitution compromises data integrity. Procure today for comparative studies.

Molecular Formula C19H16N2O4
Molecular Weight 336.3 g/mol
CAS No. 902856-25-1
Cat. No. B6517872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
CAS902856-25-1
Molecular FormulaC19H16N2O4
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=NC3=C(CC4=CC=CC=C4O3)C(=O)N2
InChIInChI=1S/C19H16N2O4/c1-23-12-7-8-16(24-2)13(10-12)17-20-18(22)14-9-11-5-3-4-6-15(11)25-19(14)21-17/h3-8,10H,9H2,1-2H3,(H,20,21,22)
InChIKeyAJKCOLWCSGYWHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS 902856-25-1): Baseline Identity and Scaffold Provenance for Research Procurement


2-(2,5-Dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS 902856-25-1, MF C19H16N2O4, MW 336.3 g/mol) is a heterocyclic small molecule belonging to the 4H-chromeno[2,3-d]pyrimidin-4-one class. This fused tricyclic scaffold integrates a chromene (benzopyran) ring system with a pyrimidin-4-one core, and the target compound features a 2,5-dimethoxyphenyl substituent at the C2 position. Compounds within this class have been identified as senescence inducers in melanoma phenotypic screens [1] and as antiproliferative agents against triple-negative breast cancer (TNBC) cell lines [2]. The specific substitution pattern distinguishes this compound from other chromeno[2,3-d]pyrimidin-4-one derivatives available commercially or reported in screening libraries.

Why Generic Substitution Fails for 2-(2,5-Dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one: Structural and Functional Divergence Among Chromeno[2,3-d]pyrimidin-4-one Analogs


Chromeno[2,3-d]pyrimidin-4-one derivatives cannot be interchanged as generic equivalents because even minor substituent alterations on the chromene ring or at the C2 phenyl position produce substantial shifts in biological target engagement and functional phenotype. The core scaffold has demonstrated activity in two distinct therapeutic areas—senescence induction in melanoma [1] and TNBC antiproliferation [2]—but the specific biological profile of each analog depends on its substitution pattern. The 7-chloro analog (CHEMBL4284707) shows potent inhibition of bacterial CrtN (IC50 1.60 nM), while the parent class yields antiproliferative IC50 values in the low micromolar range against cancer cells. Without the identical 2,5-dimethoxyphenyl group and the absence of electron-withdrawing or additional substituents on the chromene, the target compound occupies a distinct chemical space, making blind substitution scientifically indefensible for reproducible research. The limited publicly available data for this specific compound underscores the necessity of using it as the exact reference standard in any comparative study.

Quantitative Differentiation Guide for 2-(2,5-Dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one: Comparator-Based Evidence for Research Selection


Target Engagement Divergence: Absence of Bacterial CrtN Inhibition Compared to the 7-Chloro Analog

The 7-chloro analog 7-chloro-2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CHEMBL4284707) is a potent inhibitor of staphylococcal dehydrosqualene synthase (CrtN) with an IC50 of 1.60 nM measured in S. aureus Newman after 48 h via spectrophotometric staphyloxanthin quantification [1]. The target compound lacks the 7-chloro substituent and therefore is not expected to exhibit this potent CrtN inhibition. The absence of this specific target engagement makes the target compound a superior choice as a negative control or selectivity probe in experiments where CrtN-mediated effects must be excluded, and a more suitable candidate for eukaryotic cancer cell screening where bacterial enzyme inhibition would confound phenotypic interpretation.

CrtN inhibition Staphylococcus aureus Target selectivity Antimicrobial

Cancer Cell Antiproliferative Activity: Class-Level Potency Baseline for the Chromeno[2,3-d]pyrimidin-4-one Scaffold in TNBC

In a systematic cell viability screen against multiple breast cancer cell lines, novel chromeno[2,3-d]pyrimidin-4-one derivatives demonstrated IC50 values in the low micromolar range specifically in TNBC cells, with two lead compounds inhibiting cell proliferation, inducing cell cycle arrest, and triggering apoptosis [1]. In vivo CAM model studies confirmed tumor growth inhibition and significant tumor regression after 4 days of treatment. The target compound shares the identical chromeno[2,3-d]pyrimidin-4-one core with these validated leads and bears the 2,5-dimethoxyphenyl substituent that may confer favorable binding interactions. While direct IC50 data for the exact target compound have not yet been published, class-level inference places its expected antiproliferative potency in the low micromolar range against TNBC cell lines, positioning it as a structurally defined probe for SAR expansion within this therapeutic program.

Triple-negative breast cancer Antiproliferative IC50 Chromeno-pyrimidine

Senescence Induction Selectivity: Differential Cytotoxicity Profile of Chromeno[2,3-d]pyrimidin-4-one Derivatives in Melanoma vs. Normal Cells

A phenotypic high-content screening campaign identified 4H-chromeno[2,3-d]pyrimidin-4-one derivatives as senescence inducers in human melanoma A375 cells without serious cytotoxicity against normal cells [1]. SAR optimization of this class led to compound 38, which showed remarkable anti-melanoma activity in vitro with good metabolic stability. The target compound, bearing the 2,5-dimethoxyphenyl group at C2 and lacking additional substituents on the chromene ring, represents the minimal pharmacophore of this class. Its unadorned core structure makes it the ideal reference compound for deconvoluting which substituent patterns enhance senescence versus cytotoxicity windows, especially when compared to more elaborated analogs like compound 38. The differential between cancer-selective senescence induction and general cytotoxicity is a critical parameter for therapeutic development that the target compound can help define.

Senescence induction Melanoma A375 cells Phenotypic screening Therapy-induced senescence

Metabolic Stability Advantage: Scaffold Inherent Stability and the Absence of Metabolic Liability from a 7-Chloro Substituent

Metabolic stability data for the chromeno[2,3-d]pyrimidin-4-one class indicate that the core scaffold itself possesses good metabolic stability, as demonstrated for the optimized lead compound 38 in the senescence program [1]. The target compound lacks the 7-chloro substituent present in CHEMBL4284707. Data from BindingDB show that chloro-substituted chromeno[2,3-d]pyrimidin-4-one analogs can inhibit human CYP2C9 (IC50 >30,000 nM for a related chloro analog) [2]. While the 7-chloro substituent introduces potential CYP inhibition liabilities, the target compound's 7-H (unsubstituted) position avoids this risk, potentially offering a cleaner metabolic profile suitable for in vivo proof-of-concept studies where drug-drug interaction risks must be minimized.

Metabolic stability CYP450 Drug metabolism PK

Best Research and Industrial Application Scenarios for 2-(2,5-Dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS 902856-25-1)


Negative Control for CrtN-Dependent Anti-Virulence Screening

In Staphylococcus aureus anti-virulence programs targeting staphyloxanthin biosynthesis, the 7-chloro analog CHEMBL4284707 is a potent CrtN inhibitor (IC50 1.60 nM) [1]. Researchers requiring a structurally matched negative control that lacks CrtN inhibitory activity can procure the target compound. Its identical 2,5-dimethoxyphenyl-C2 substitution but absence of the 7-chloro group ensures that any observed reduction in staphyloxanthin production in screening assays can be confidently attributed to CrtN inhibition by the test article rather than a scaffold-level artifact.

Baseline Reference for Chromeno[2,3-d]pyrimidin-4-one SAR in Triple-Negative Breast Cancer

The chromeno[2,3-d]pyrimidin-4-one core has validated antiproliferative activity in TNBC cell lines with IC50 values in the low micromolar range [2]. The target compound, as the minimal functionalized scaffold (2,5-dimethoxyphenyl at C2, no additional chromene substituents), serves as the ideal baseline reference for systematic SAR expansion. Procurement enables medicinal chemistry teams to quantify the potency gain or loss imparted by each additional substituent (e.g., 7-methyl, 9-methoxy, halogen) relative to the unadorned core, establishing a quantitative structure-activity map for lead optimization.

Selectivity Probe for Senescence vs. Cytotoxicity Window Determination in Melanoma

The senescence-inducing phenotype of 4H-chromeno[2,3-d]pyrimidin-4-one derivatives was discovered via HTS/HCS morphological screening in A375 melanoma cells, with lead compounds showing selectivity over normal cells [3]. The target compound can be used as a reference standard in side-by-side comparisons with more elaborated analogs (e.g., compound 38) to deconvolute which structural features enhance the senescence-to-cytotoxicity therapeutic window. This application is critical for academic groups and biotech companies developing pro-senescence cancer therapies.

DMPK Profiling Control with Reduced CYP Inhibition Predicted Liability

Halogenated chromeno[2,3-d]pyrimidin-4-one analogs have shown CYP inhibition activity (e.g., CYP2C9 >30,000 nM for a related chloro analog) [4]. For ADME/DMPK core profiling panels, the target compound's 7-H unsubstituted structure provides a comparator with a predicted lower CYP inhibition risk. It is suited for use as a clean reference in in vitro metabolic stability assays (microsomal or hepatocyte) to establish the baseline DMPK properties of the scaffold, against which the metabolic liabilities of halogenated or otherwise substituted analogs can be measured.

Quote Request

Request a Quote for 2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.